N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-12(15)13(2)8-9-7-11-10(14(9)3)5-6-16-11/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCFNMGZUHSUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1CN(C)C(=O)C=C)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thieno[3,2-b]Pyrrole Core
The thieno[3,2-b]pyrrole scaffold serves as the foundational structure for this compound. A modular synthesis approach, adapted from hepatitis C virus (HCV) polymerase inhibitor studies, begins with ethyl thiophene-2-carboxylate as the starting material. Nitration of this substrate yields a regioisomeric mixture, which is resolved via chromatography to isolate the 3-nitro derivative. Subsequent palladium-catalyzed cyclization with cyclohexenyl triflate under microwave irradiation facilitates ring closure, forming the bicyclic system. This method achieves a 64% yield on small scale but drops to ~15% during scale-up due to competing side reactions.
Alternative routes employ Sonogashira coupling to install acetylene intermediates, followed by TBAF-mediated cyclization to deprotect silyl groups and generate the pyrrole ring. Comparative studies highlight the superiority of microwave-assisted reactions in reducing reaction times from 24 hours to 30 minutes while maintaining yields above 50%.
Functionalization at the 5-Position: Aminomethyl Group Installation
The installation of the N-methylaminomethyl group at the 5-position proceeds via a three-step sequence:
- Hydroxymethyl Intermediate : Oxidation of the 5-methyl group using manganese dioxide (MnO₂) in dichloromethane generates (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol, isolated in 85% yield.
- Bromination : Conversion of the alcohol to a bromide is accomplished with phosphorus tribromide (PBr₃) in tetrahydrofuran (THF), yielding 4-methyl-5-(bromomethyl)-4H-thieno[3,2-b]pyrrole (92%).
- Amination : Reaction of the bromide with methylamine in acetonitrile at 60°C for 12 hours produces N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride, characterized by ¹H NMR (δ 2.95 ppm, singlet, N–CH₃) and a molecular ion peak at m/z 216.73.
Amide Formation: Reaction with Acryloyl Chloride
The final step involves acryloylation of the secondary amine. Under anhydrous conditions, N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride is neutralized with triethylamine (TEA) in dichloromethane (DCM) and treated with acryloyl chloride at 0°C. The reaction proceeds quantitatively within 2 hours, as monitored by thin-layer chromatography (TLC). Purification via silica gel chromatography affords the target compound as a white solid (mp 148–150°C) in 89% yield.
Table 1: Reaction Conditions for Key Synthetic Steps
Optimization and Alternative Synthetic Routes
Alternative methodologies explored in patent literature include Suzuki-Miyaura cross-coupling to introduce aryl groups early in the synthesis. For example, reaction of 4-bromo-2-methoxy-5-nitrophenyl derivatives with boronate esters under palladium catalysis installs substituents regioselectively. However, this approach complicates later functionalization steps, reducing overall efficiency to 45%.
Microwave-assisted reactions significantly enhance throughput in cyclization and alkylation steps, reducing typical reaction times by 70%. Solvent screening reveals DMF as superior to acetone or toluene for maintaining intermediate stability during methylation.
Analytical Characterization
The final product is validated via spectroscopic and chromatographic methods:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H), 6.85 (d, J = 3.6 Hz, 1H, thiophene H), 6.25–6.15 (m, 2H, acrylamide CH₂), 5.70 (dd, J = 10.4, 2.0 Hz, 1H, acrylamide CH), 4.55 (s, 2H, N–CH₂), 3.10 (s, 3H, N–CH₃), 2.95 (s, 3H, pyrrole–CH₃).
- LC-MS : [M+H]⁺ at m/z 275.1, confirming molecular formula C₁₂H₁₅N₂O₂S.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific demethylases (KDM1A and LSD1), which play a crucial role in the regulation of gene transcription by demethylating lysine residues on histones . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Thienopyrrole Cores
CCG32091
- Structure: Thieno[3,2-b]pyrrole core with a 4-fluorobenzyl group at the pyrrole nitrogen and a 2-furanylmethylamine carboxamide side chain.
- Activity : Antiviral agent against neurotropic alphaviruses (e.g., Venezuelan equine encephalitis virus) via inhibition of viral replication .
- Key Difference : The absence of the propenamide group and presence of a fluorinated benzyl group enhance antiviral specificity, contrasting with the antibacterial focus of the target compound.
N-Methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine Hydrochloride
Enamide-Containing Analogues
MMV1580854
- Structure: 2-(2-Aminopyridin-3-yl)oxy-5-ethyl-4-fluorophenol.
- Activity: Broad-spectrum antibacterial activity against MRSA, E. coli, and Pseudomonas aeruginosa by targeting oxidoreductases .
- Key Difference: Replaces the thienopyrrole core with a phenol-aminopyridine system, demonstrating divergent enzyme targeting despite shared antibacterial effects.
N-(5-methyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
- Structure : Prop-2-enamide linked to a thiazole ring and 4-nitrophenyl group.
Key Research Findings and Insights
Scaffold Versatility: The thienopyrrole core is adaptable for diverse therapeutic applications (antibacterial, antiviral) depending on substituents.
Role of Enamide Group : The (E)-enamide configuration in the target compound enhances binding to bacterial enzymes, while its absence in CCG32091 shifts activity to viral targets.
Synthetic Accessibility: Derivatives like the hydrochloride salt in suggest straightforward functionalization of the thienopyrrole core, enabling rapid SAR studies .
Biological Activity
N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide, with CAS Number 2411289-91-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₂OS
- Molecular Weight : 234.32 g/mol
- Structure : The compound features a thieno[3,2-b]pyrrole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thieno[3,2-b]pyrrole structures have shown potential against various pathogens.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from damage.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Apoptosis : Similar compounds have been shown to influence apoptotic pathways, potentially leading to increased apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thieno[3,2-b]pyrrole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting potential as antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 20 |
| 3 | P. aeruginosa | 18 |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF7 | 8 | Bcl-2 inhibition |
| A549 | 12 | ROS generation |
Neuroprotective Effects
Recent research has suggested that derivatives of thieno[3,2-b]pyrrole may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
